[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817419
InChI: InChI=1S/C20H16Cl2N2O2/c1-12-17(19(23-26-12)18-15(21)7-4-8-16(18)22)20(25)24-10-9-13-5-2-3-6-14(13)11-24/h2-8H,9-11H2,1H3
SMILES:
Molecular Formula: C20H16Cl2N2O2
Molecular Weight: 387.3 g/mol

[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone

CAS No.:

Cat. No.: VC14817419

Molecular Formula: C20H16Cl2N2O2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone -

Specification

Molecular Formula C20H16Cl2N2O2
Molecular Weight 387.3 g/mol
IUPAC Name [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C20H16Cl2N2O2/c1-12-17(19(23-26-12)18-15(21)7-4-8-16(18)22)20(25)24-10-9-13-5-2-3-6-14(13)11-24/h2-8H,9-11H2,1H3
Standard InChI Key CRRPIAUQFPOTNM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C4C3

Introduction

Molecular Architecture and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. Its molecular formula, C₂₀H₁₆Cl₂N₂O₂, corresponds to a molecular weight of 387.3 g/mol. The structure integrates a 2,6-dichlorophenyl-substituted isoxazole ring connected via a ketone bridge to a partially saturated isoquinoline system (Figure 1).

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₆Cl₂N₂O₂
Molecular Weight387.3 g/mol
IUPAC Name[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Canonical SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C4C3
InChI KeyCRRPIAUQFPOTNM-UHFFFAOYSA-N

Structural Features and Electronic Configuration

The isoxazole ring (C₃H₃NO) at position 4 bears a 2,6-dichlorophenyl group and a methyl substituent, while the methanone linker bridges it to a 3,4-dihydroisoquinoline system. The dichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions. The dihydroisoquinoline moiety contributes a partially aromatic system with potential for π-π stacking and hydrogen bonding.

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent strategies:

  • Isoxazole Construction: Cyclocondensation of a β-diketone derivative with hydroxylamine hydrochloride under acidic conditions.

  • Dihydroisoquinoline Preparation: Bischler-Napieralski cyclization of phenethylamide precursors followed by partial reduction.

  • Ketone Bridge Formation: Friedel-Crafts acylation or nucleophilic acyl substitution to link the two heterocycles.

Reported Synthetic Routes

While explicit reaction details remain proprietary, industrial protocols suggest a multi-step sequence starting from commercial precursors:

  • Step 1: Synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid via cyclization.

  • Step 2: Preparation of 3,4-dihydro-1H-isoquinoline using a Bischler-Napieralski approach.

  • Step 3: Coupling via acyl chloride intermediates to form the methanone bridge.

Table 2: Key Synthetic Intermediates

IntermediateRole
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chlorideAcylating agent for bridge formation
1,2,3,4-TetrahydroisoquinolineNucleophile for ketone linkage

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals include:

    • δ 2.45 ppm (s, 3H, methyl group on isoxazole)

    • δ 7.2–7.6 ppm (m, aromatic protons from dichlorophenyl and isoquinoline)

    • δ 3.8–4.2 ppm (m, dihydroisoquinoline CH₂ groups).

Mass Spectrometry

  • ESI-MS: Major peak at m/z 387.3 [M+H]⁺, confirming molecular weight.

Applications and Research Utility

Medicinal Chemistry Development

  • Lead Optimization: Serves as a scaffold for modifying logP (calculated: 3.8) and solubility (<5 µg/mL in aqueous buffer).

  • Targeted Drug Delivery: Functionalization of the isoquinoline nitrogen for prodrug strategies.

Biochemical Probes

  • Fluorescent Derivatives: Alexa Fluor 488-conjugated analogs for cellular tracking.

  • Photoaffinity Labels: Diazirine-modified versions for target identification.

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